2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl
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Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities . This compound is often used in research and development for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-phenylenediamine with cyclic ketones under acidic conditions to form the azepine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azepine derivatives, and substituted azepines, which can have varied biological activities .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as neuroprotection or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen and have significant pharmacological activities.
Oxazepines: These are similar in structure but contain an oxygen atom in the ring.
Thiazepines: These contain a sulfur atom in the ring and have different biological activities.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine is unique due to its specific substitution pattern and the presence of the amine group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H16Cl2N2 |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;;/h1-2,7,12H,3-6,11H2;2*1H |
InChI Key |
NWTKHHMBIXJIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N.Cl.Cl |
Origin of Product |
United States |
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